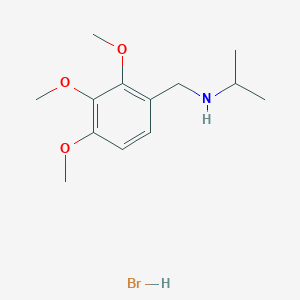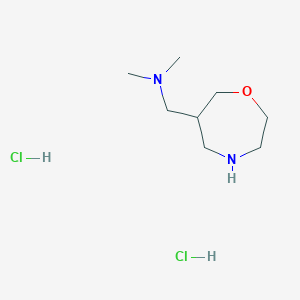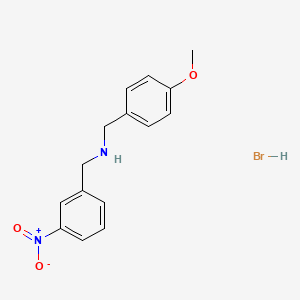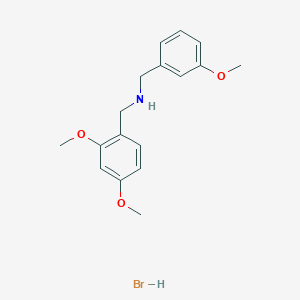
N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide
Vue d'ensemble
Description
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a compound with the CAS Number: 1609400-59-0 . It has a molecular weight of 348.28 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is 1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H .Physical And Chemical Properties Analysis
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a solid at room temperature .Applications De Recherche Scientifique
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity : A comprehensive review of various tests used to determine antioxidant activity highlights critical techniques, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and CUPRAC, FRAP, based on electron transfer. These assays, useful for analyzing chemical reactions and assessing kinetics, are applied in antioxidant analysis or determination of the antioxidant capacity of complex samples, suggesting a potential area of application for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Impact and Remediation
Environmental Occurrence and Impact of Parabens : Parabens, structurally similar to many research compounds, show environmental persistence and potential endocrine-disrupting effects. Understanding their occurrence, fate, and behavior in aquatic environments underlines the importance of environmental safety assessments for chemical compounds (Haman et al., 2015).
Treatment of Organic Pollutants : The review on the application of redox mediators in treating organic pollutants by enzymatic methods presents a promising approach for the remediation of recalcitrant compounds in wastewater. This suggests potential research applications for compounds in environmental remediation processes (Husain & Husain, 2007).
Antimicrobial Activity
Antimicrobial Activity of Eugenol : The review of eugenol's antimicrobial activity against a wide range of pathogens, including drug-resistant strains, showcases the potential of natural and synthetic compounds in developing new antimicrobial agents. Research into similar compounds could focus on their antimicrobial properties and mechanisms of action (Marchese et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTSZSGESDSSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)





![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)


![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)
